molecular formula C24H26Cl2N2O2 B4015975 2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide

2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide

Katalognummer B4015975
Molekulargewicht: 445.4 g/mol
InChI-Schlüssel: SGHSSVQTCJZYGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide" is a chemical compound with specific structural and chemical properties. It belongs to a class of compounds that are studied for various applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical processes. For example, one study detailed the synthesis of (S)-N-(endo -8-methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzamide monohydrochloride (14C-E3620), highlighting the complexity involved in synthesizing such compounds (Hoshino et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to "2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide" has been analyzed using techniques like X-ray diffraction. For instance, Collin et al. (1986) analyzed the molecular structure of related benzamide neuroleptics and analogs using single-crystal X-ray diffraction techniques (Collin, Evrard, & Durant, 1986).

Chemical Reactions and Properties

These compounds are known to exhibit specific chemical reactions and properties. The paper by Schenone et al. (1990) describes the synthesis of related compounds and their chemical reactions, indicating activities like platelet antiaggregating in vitro (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their crystalline structure and density. Collin et al. (1986) provide insights into the physical properties through their analysis of crystal structures (Collin, Evrard, & Durant, 1986).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their reactivity and interaction with other chemical entities. For instance, the work by Kawakita et al. (1992) on 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives provides insights into the chemical properties of similar compounds (Kawakita et al., 1992).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

The study of crystal and molecular structures is a significant application area. For instance, Collin et al. (1986) focused on the crystal and molecular structure analysis of benzamide neuroleptics and analogs, highlighting the importance of single-crystal X-ray diffraction techniques in understanding compound orientation and activity differences (Collin, Evrard, & Durant, 1986).

Synthesis Methods

Research on synthesis methods is crucial for developing new compounds with potential applications. Hoshino et al. (1997) detailed the synthesis of a compound required for studying the pharmacokinetic profile of E3620, emphasizing its potent antagonist and agonist properties for certain receptors (Hoshino et al., 1997).

Coordination and Reactivity

Investigations into coordination and reactivity offer insights into compound interactions and transformations. Facchin et al. (2002) discussed the preparation and coordination behavior of specific phenyl isocyanides to Pt(II) and Pd(II) metal ions, highlighting their potential in forming benzoxazin-2-ylidene derivatives (Facchin et al., 2002).

Pharmacological Investigations

Pharmacological studies are pivotal in assessing the therapeutic potential of compounds. Nimbalkar et al. (2018) explored the synthesis of novel benzamide derivatives for anti-tubercular activity, revealing promising activity against Mycobacterium tuberculosis and safety in cytotoxicity tests (Nimbalkar et al., 2018).

Eigenschaften

IUPAC Name

2,4-dichloro-N-[2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26Cl2N2O2/c1-23(2)11-16-12-24(3,13-23)14-28(16)22(30)18-6-4-5-7-20(18)27-21(29)17-9-8-15(25)10-19(17)26/h4-10,16H,11-14H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHSSVQTCJZYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.